![molecular formula C21H18Cl2O5 B2436727 3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858751-80-1](/img/structure/B2436727.png)
3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
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Overview
Description
3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a useful research compound. Its molecular formula is C21H18Cl2O5 and its molecular weight is 421.27. The purity is usually 95%.
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Biological Activity
3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C19H16Cl2O3 with a molecular weight of 363.2 g/mol. The compound features a chromen-2-one core structure with a 2,4-dichlorobenzyl group that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C19H16Cl2O3 |
Molecular Weight | 363.2 g/mol |
IUPAC Name | 7-[(2,4-dichlorophenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI Key | XMYLJFPIJMHAAP-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions that are crucial in various biological pathways:
- Antioxidant Activity : The compound exhibits significant radical scavenging ability, which is essential for protecting cells from oxidative stress.
- Antimicrobial Properties : Studies indicate that chromen derivatives can inhibit the growth of several bacterial strains.
- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.
Antioxidant Properties
Research has shown that derivatives of chromen compounds possess strong antioxidant capabilities. A study indicated that substituents at specific positions on the chromen structure significantly enhance antioxidant activity compared to standard antioxidants like Trolox .
Antimicrobial Effects
A series of studies have evaluated the antimicrobial efficacy of similar compounds against various pathogens. For instance, chromen derivatives were tested against Staphylococcus aureus and Escherichia coli , showing promising inhibitory effects . The presence of the 2,4-dichlorobenzyl group is hypothesized to play a critical role in enhancing these effects.
Anticancer Activity
In vitro studies have demonstrated that chromen derivatives can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest . The specific compound has been noted for its potential synergistic effects when combined with established chemotherapeutics.
Case Studies
- Cardioprotective Effects : A study synthesized a series of flavonoids similar to our compound and tested them as cardioprotective agents during doxorubicin therapy. Results indicated improved antioxidant activity and reduced cardiotoxicity .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory and analgesic properties of related compounds. These studies reported significant reductions in inflammation markers following treatment with chromen derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various diseases. Its structural properties allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that chromen derivatives exhibit significant cytotoxicity against cancer cell lines. For example:
- MCF-7 (breast cancer) : Studies have shown that similar compounds demonstrate IC50 values lower than 10 µM against MCF-7 cells, indicating promising anticancer activity.
Antimicrobial Properties
Preliminary evaluations suggest that this compound may possess antibacterial and antifungal activities. Further studies are needed to quantify these effects and understand the underlying mechanisms.
Case Studies
- A study demonstrated the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells.
- Another investigation highlighted its antimicrobial efficacy against various pathogens, warranting further exploration into its pharmacological potential.
Industrial Applications
In addition to its medicinal uses, the compound is also explored for applications in the development of new materials and chemical processes due to its unique chemical properties.
Summary of Findings
The compound 3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid shows significant promise in medicinal chemistry due to its diverse biological activities:
Key Activities
- Anticancer : Effective against various cancer cell lines; potential DHFR inhibition.
- Antimicrobial : Exhibits antibacterial and antifungal properties; requires further quantification.
- Chemical Synthesis : Valuable as a building block for more complex organic molecules.
Properties
IUPAC Name |
3-[7-[(2,4-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O5/c1-11-15-5-7-18(27-10-13-3-4-14(22)9-17(13)23)12(2)20(15)28-21(26)16(11)6-8-19(24)25/h3-5,7,9H,6,8,10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMOHIKUPJUCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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